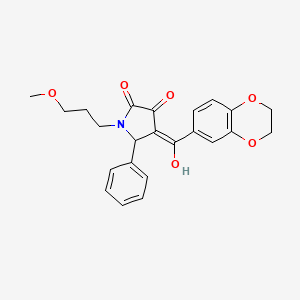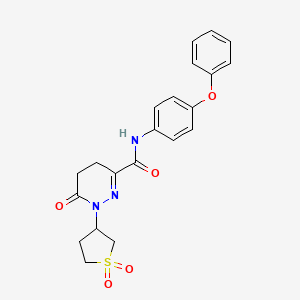![molecular formula C25H19ClN4O3S B11129974 7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11129974.png)
7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfoxide.
Scientific Research Applications
7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action for 7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: This compound shares a similar structural motif and is used in pharmaceutical applications.
1-(4-Chlorobenzhydryl)piperazine: Another related compound with applications in medicinal chemistry.
Uniqueness
What sets 7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[840
Properties
Molecular Formula |
C25H19ClN4O3S |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19ClN4O3S/c1-16-5-11-19(12-6-16)34(32,33)21-14-20-24(28-22-4-2-3-13-29(22)25(20)31)30(23(21)27)15-17-7-9-18(26)10-8-17/h2-14,27H,15H2,1H3 |
InChI Key |
HVHQXTRVJYOLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11129895.png)
![N-{2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11129917.png)
![2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11129924.png)
![2-[(3Z)-2-oxo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11129931.png)
![2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129934.png)

![1-[4-(Propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129950.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11129951.png)

![1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129963.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11129965.png)
![N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide](/img/structure/B11129970.png)
![5-fluoro-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11129981.png)
![2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate](/img/structure/B11129987.png)
